2H-Pyrano(2,3-b)pyridine, 3,4-dihydro-6-(methylsulfonyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrano(2,3-b)pyridine, 3,4-dihydro-6-(methylsulfonyl)-2-phenyl- is a heterocyclic compound that features a pyrano-pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrano(2,3-b)pyridine, 3,4-dihydro-6-(methylsulfonyl)-2-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the pyrano-pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrano(2,3-b)pyridine, 3,4-dihydro-6-(methylsulfonyl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
2H-Pyrano(2,3-b)pyridine, 3,4-dihydro-6-(methylsulfonyl)-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2H-Pyrano(2,3-b)pyridine, 3,4-dihydro-6-(methylsulfonyl)-2-phenyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific target and the context of its use. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyrano(2,3-b)pyridine, 3,4-dihydro-6-(methylthio)-2-phenyl-
- 2H-Pyrano(2,3-b)pyridine, 3,4-dihydro-6-(methylsulfonyl)-2-(3,4-dichlorophenyl)-
Uniqueness
Compared to similar compounds, 2H-Pyrano(2,3-b)pyridine, 3,4-dihydro-6-(methylsulfonyl)-2-phenyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties. These properties make it particularly valuable for certain applications, such as targeted drug development and specialized material synthesis.
Properties
CAS No. |
102830-68-2 |
---|---|
Molecular Formula |
C15H15NO3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
6-methylsulfonyl-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine |
InChI |
InChI=1S/C15H15NO3S/c1-20(17,18)13-9-12-7-8-14(19-15(12)16-10-13)11-5-3-2-4-6-11/h2-6,9-10,14H,7-8H2,1H3 |
InChI Key |
AWCZUACANNUUIL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(N=C1)OC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.